Product packaging for 6,8-Dibromo-2-chloroquinoline(Cat. No.:)

6,8-Dibromo-2-chloroquinoline

Cat. No.: B13280676
M. Wt: 321.39 g/mol
InChI Key: QDLGZISHHUTZDI-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-chloroquinoline (CAS 1339743-21-3) is a multifunctional halogenated quinoline derivative that serves as a key synthetic intermediate in medicinal chemistry and materials science research. Its molecular formula is C9H4Br2ClN, with a molecular weight of 321.40 . The compound features a planar quinoline skeleton, as confirmed by X-ray crystallography of the analogous 6,8-dibromoquinoline, which facilitates π-π stacking interactions in the solid state . The primary research value of this compound lies in its utility as a precursor for the synthesis of complex, disubstituted quinoline derivatives via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This is particularly valuable for creating compounds with potential pharmacological activity, as the quinoline scaffold is a privileged structure in drug discovery known to exhibit a diverse range of biological effects . Specifically, 6,8-disubstituted quinoline derivatives are investigated as core structures in the development of novel anticancer agents . These derivatives can act through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and disruption of cell migration and modulation . The presence of halogens at the 6 and 8 positions, along with a chlorine at the 2-position, provides distinct reactivity for sequential functionalization, enabling researchers to build sophisticated molecular architectures for structure-activity relationship (SAR) studies . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Br2ClN B13280676 6,8-Dibromo-2-chloroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4Br2ClN

Molecular Weight

321.39 g/mol

IUPAC Name

6,8-dibromo-2-chloroquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H

InChI Key

QDLGZISHHUTZDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 6,8 Dibromo 2 Chloroquinoline and Analogous Halogenated Quinoline Scaffolds

Strategies for Introducing Halogens at Specific Positions

The precise placement of halogen substituents on the quinoline (B57606) ring is crucial for directing subsequent chemical modifications. Various synthetic strategies have been developed to achieve regioselective halogenation.

Direct bromination is a common method for introducing bromine atoms onto the electron-rich carbocyclic (benzene) ring of the quinoline system. acgpubs.org The pyridine (B92270) ring is generally less reactive towards electrophilic substitution unless activated by strong electron-donating groups. acgpubs.org Reagents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are frequently employed for this purpose. nih.govacgpubs.org

The synthesis of polybromoquinolines can be achieved through a one-pot bromination and dehydrogenation of tetrahydroquinolines using NBS, which acts as both an electrophile for bromination and an oxidant for aromatization. nih.gov The reaction mechanism is believed to involve an initial electrophilic bromination on the activated aryl ring, followed by a radical dehydrogenation pathway to yield the fully aromatic bromoquinoline. nih.gov

Studies on the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124), have shown that the reaction can yield a mixture of mono- and di-bromo derivatives. acgpubs.orgresearchgate.net The ratio of these products can be controlled by the stoichiometry of the bromine used. For instance, the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform (B151607) has been reported to produce 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.gov

Table 1: Examples of Direct Bromination of Quinoline Scaffolds

Starting MaterialBrominating AgentProduct(s)Reference(s)
TetrahydroquinolinesN-Bromosuccinimide (NBS)Polybromoquinolines nih.gov
8-HydroxyquinolineBromine (Br₂)5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline acgpubs.orgresearchgate.netnih.gov
8-MethoxyquinolineBromine (Br₂)5-Bromo-8-methoxyquinoline acgpubs.orgresearchgate.net
8-AminoquinolineBromine (Br₂)5,7-Dibromo-8-aminoquinoline, 5-Bromo-8-aminoquinoline acgpubs.orgresearchgate.net

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netijpcbs.com It is particularly effective for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides (acetanilides). researchgate.netresearchgate.net The reaction employs the Vilsmeier reagent, typically generated in situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). ijsr.netresearchgate.net

The mechanism involves an electrophilic substitution of the activated aromatic ring of the acetanilide, which undergoes cyclization and chlorination to afford the 2-chloroquinoline-3-carbaldehyde (B1585622) structure. ijsr.netresearchgate.net This one-pot reaction provides a direct route to bifunctional quinolines that are valuable for further synthetic transformations. For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has been synthesized from 2-amino-3,5-dibromoacetophenone via a Vilsmeier reaction, highlighting the utility of this method for preparing highly functionalized halogenated quinolines. researchgate.net

Table 2: Synthesis of Chloroquinoline Carbaldehydes via Vilsmeier-Haack Reaction

Starting MaterialReagentsProductReference(s)
AcetanilidesDMF, POCl₃2-Chloro-3-formylquinolines researchgate.net
AcetanilidesDMF, PCl₅2-Chloro-3-formylquinolines researchgate.net
2-Amino-3,5-dibromoacetophenoneDMF, POCl₃6,8-Dibromo-4-chloroquinoline-3-carbaldehyde researchgate.net

Conversion Pathways for Chlorination

Introducing a chlorine atom, particularly at the C2 position of the quinoline ring, often requires indirect methods, as this position is part of the electron-deficient pyridine ring.

A widely used and effective strategy for synthesizing 2-chloroquinolines involves the chlorination of the corresponding quinolin-2(1H)-one (quinolone) intermediates. Quinolones can be prepared through various classical quinoline syntheses, such as the Conrad-Limpach synthesis. iipseries.org

The conversion of the quinolone to the 2-chloroquinoline (B121035) is achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction proceeds by converting the amide functionality of the quinolone into a chloro-imidate, which then rearranges to the stable aromatic 2-chloroquinoline. This transformation is a key step in the synthesis of compounds like 6,8-Dibromo-2-chloroquinoline, where the quinolone precursor would first be synthesized and brominated before the final chlorination step. The reaction is typically performed by heating the quinolone with neat POCl₃ or in a high-boiling solvent. nih.govsemanticscholar.org

Multicomponent and Green Synthetic Approaches for Quinoline Derivatives

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Multicomponent reactions (MCRs) and green chemistry principles have been increasingly applied to the synthesis of quinoline scaffolds. tandfonline.com

MCRs offer significant advantages by combining three or more reactants in a single step to form a complex product, which enhances efficiency and reduces waste. iipseries.org The Povarov reaction is a notable MCR for synthesizing quinoline derivatives. iipseries.org Green approaches focus on minimizing environmental impact by using non-hazardous solvents like water or ethanol (B145695), employing reusable catalysts, and utilizing energy-efficient techniques such as microwave irradiation. tandfonline.comnih.gov Nanocatalysts are also gaining prominence for their high activity and recyclability in quinoline synthesis. nih.gov For example, a one-pot, catalyst-free condensation of benzene-1,3-diol, an aldehyde, ammonium (B1175870) acetate (B1210297), and acetoacetanilide (B1666496) in ethanol under microwave irradiation has been shown to produce quinoline derivatives with excellent yields in a significantly shorter time compared to conventional methods. tandfonline.com

Cyclization and Annulation Strategies in Halogenated Quinoline Synthesis

The construction of the fundamental quinoline ring system is achieved through various cyclization and annulation reactions. These methods can be adapted to produce halogenated derivatives by using halogen-substituted starting materials.

Classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses remain important for building the quinoline core from anilines and other simple precursors. iipseries.orgmdpi.com More modern approaches offer milder conditions and greater functional group tolerance. Electrophilic cyclization of N-(2-alkynyl)anilines induced by halogen electrophiles (e.g., I₂, Br₂, ICl) provides a direct route to 3-haloquinolines under mild conditions. nih.gov

Annulation strategies, which involve the formation of a new ring onto an existing one, are also prevalent. For instance, a versatile route to substituted quinolines has been developed through the annulation of pyridines. elsevierpure.com Transition-metal-catalyzed reactions, such as ruthenium-catalyzed [3 + 3] annulation of anilines with allyl alcohols, represent a modern, one-pot domino approach to quinoline synthesis. acs.org Furthermore, oxidative annulation reactions provide an efficient pathway for constructing the quinoline skeleton through C-H activation and heteroannulation cascades. mdpi.com An iodine-mediated desulfurative cyclization of intermediates derived from o-aminothiophenol and 1,3-ynones also offers an efficient one-pot approach to quinolines under mild conditions. rsc.org

Base-Promoted Conjugate Addition-Elimination and Subsequent Cyclization

Base-promoted reactions offer a powerful tool for the formation of heterocyclic rings through a sequence of conjugate addition, elimination, and cyclization steps. In a typical conjugate addition, a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound, leading to an enolate intermediate. libretexts.org The reverse of this process, known as an E1cB (Elimination, Unimolecular, conjugate Base) elimination, involves the deprotonation of an α-carbon to form an enolate, which then expels a leaving group at the β-position. libretexts.org This sequence is instrumental in building cyclic systems.

One notable application of this methodology involves a one-pot, base-promoted conjugate addition-elimination reaction to create fused heterocyclic systems on a pre-existing quinoline core. For instance, the known compound 6,8-dibromo-4-chloroquinoline-3-carbaldehyde can be reacted with methyl mercaptoacetate (B1236969) in the presence of a base like anhydrous potassium carbonate. researchgate.net This process proceeds through conjugate addition of the thiolate, followed by elimination and subsequent cyclization to afford a methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. researchgate.net

In a more foundational approach to building the quinoline ring itself, ynones bearing an ortho-amino group can react with cyclic β-ketoesters in the presence of a base such as cesium carbonate. researchgate.net This transformation proceeds via a tandem reaction involving conjugate addition, cleavage of a carbon-carbon σ-bond, and a nucleophilic aromatic substitution to yield 4-quinolones fused with medium-sized rings. researchgate.net These methods highlight the utility of base-promoted strategies in the modular construction of complex quinoline derivatives under transition-metal-free conditions. researchgate.net

Table 1: Examples of Base-Promoted Cyclization Strategies for Quinolines and Related Structures
Reaction TypeStarting MaterialsBaseKey TransformationProduct TypeReference
Conjugate Addition-Elimination & Cyclization6,8-dibromo-4-chloroquinoline-3-carbaldehyde, Methyl mercaptoacetateAnhydrous Potassium CarbonateHeteroannulationThieno[3,2-c]quinoline researchgate.net
Tandem Conjugate Addition & SubstitutionYnones with ortho-amino group, Cyclic β-ketoestersCesium CarbonateC-C σ-bond cleavage, Nucleophilic aromatic substitutionFused 4-quinolones researchgate.net

Oxidative Cyclization Reactions

Oxidative cyclization represents a highly efficient and increasingly popular strategy for synthesizing quinoline scaffolds. These reactions often leverage C-H bond activation and can proceed under either metal-free or metal-catalyzed conditions, providing access to a wide range of substituted quinolines from readily available precursors. mdpi.com

A prominent metal-free approach involves the intramolecular oxidative cyclization of o-cinnamylanilines. organic-chemistry.org This reaction can be mediated by potassium tert-butoxide (KOtBu) as a base and dimethyl sulfoxide (B87167) (DMSO) as the oxidant at room temperature, affording 2-aryl-4-substituted quinolines in good yields. organic-chemistry.orgnih.gov The proposed mechanism involves oxidation of the aniline (B41778) derivative followed by a 6π-electrocyclization. organic-chemistry.org

Transition-metal catalysis significantly broadens the scope of oxidative cyclizations. Various metals have been employed to facilitate the construction of the quinoline ring:

Palladium: Palladium acetate (Pd(OAc)₂) can catalyze the aerobic oxidative aromatization of aliphatic alcohols and anilines. mdpi.com Another palladium-catalyzed method involves the oxidative cyclization of an aryl allyl alcohol with an aniline, which proceeds under redox-neutral conditions without additional acids or bases. mdpi.com

Cobalt: Ligand-free cobalt catalysts can be used for the cyclization of 2-aminoaryl alcohols with ketones, providing a straightforward route to substituted quinolines. mdpi.com

Copper: Copper-catalyzed annulation reactions, such as the [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils, can produce functionalized quinolines. mdpi.com In this process, dioxygen often serves as a key component in the oxidative step. mdpi.com

These methods demonstrate the versatility of oxidative strategies, which can be tailored through the choice of catalyst, oxidant, and solvent to achieve high efficiency and substrate tolerance. mdpi.com

Table 2: Overview of Oxidative Cyclization Methods for Quinoline Synthesis
MethodCatalyst/MediatorOxidantSubstratesReference
Transition-Metal-Free CycloisomerizationKOtBuDMSOo-Cinnamylanilines organic-chemistry.org
Palladium-Catalyzed Aerobic OxidationPd(OAc)₂/Brønsted acidAir/O₂Aliphatic alcohols and anilines mdpi.com
Cobalt-Catalyzed CyclizationLigand-free Cobalt-2-Aminoaryl alcohols and ketones mdpi.com
Copper-Catalyzed AnnulationCu(0)/AgOTfDioxygenSulfoxonium ylides and anthranils mdpi.com
Visible-Light PhotocatalysisAnthraquinoneDMSO2-Aminobenzyl alcohols and secondary alcohols organic-chemistry.org

Acid-Mediated Cyclization Routes

Acid-mediated cyclization reactions are among the most established and widely used methods for quinoline synthesis. These routes often involve the condensation of anilines with carbonyl compounds, followed by an acid-catalyzed intramolecular cyclization and dehydration.

The Friedländer synthesis is a classic example, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov This reaction can be catalyzed by both Brønsted and Lewis acids. nih.gov A modern variation utilizes the solid acid catalyst Nafion NR50 in ethanol under microwave conditions, offering an environmentally friendly approach. mdpi.com

Other important acid-catalyzed methods include:

Skraup and Doebner-von Miller Reactions: These methods react anilines with glycerol (B35011) (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent to form the quinoline ring. nih.gov

Acid-Catalyzed Intramolecular Cyclization: Diarylamine derivatives bearing an ester function can undergo intramolecular cyclization in the presence of an acid like polyphosphoric acid to construct quinolone frameworks via a Friedel-Crafts-type reaction. nih.gov Similarly, polysubstituted quinolines can be synthesized from vinylogous imines using superacids like trifluoromethanesulfonic acid (TFA). mdpi.com

Electrophilic Cyclization of Alkynes: N-(2-alkynyl)anilines can undergo a 6-endo-dig electrophilic cyclization when treated with electrophiles such as iodine monochloride (ICl) or bromine (Br₂). nih.gov This process provides a direct route to 3-halogenated quinolines under mild conditions. nih.gov

Table 3: Selected Acid-Mediated Routes to Quinoline Scaffolds
Reaction Name/TypeAcid/CatalystSubstratesKey FeaturesReference
Friedländer SynthesisBrønsted/Lewis acids (e.g., Nafion NR50)2-Aminoaryl ketones and α-methylene carbonylsCondensation-cyclization mdpi.comnih.gov
Skraup SynthesisStrong acid (e.g., H₂SO₄)Anilines and glycerolRequires an oxidant nih.gov
Intramolecular Friedel-CraftsPolyphosphoric acidDiarylamine derivatives with estersForms quinolone frameworks nih.gov
Electrophilic CyclizationElectrophiles (e.g., I₂, Br₂, ICl)N-(2-alkynyl)anilinesDirect synthesis of 3-haloquinolines nih.gov
Superacid-Mediated CyclizationTrifluoromethanesulfonic acid (TFA)Vinylogous iminesEfficient route to polysubstituted quinolines mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies in Halogenated Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For halogenated quinolines, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the position and electronic effects of the halogen substituents.

Proton NMR spectroscopy of 6,8-Dibromo-2-chloroquinoline allows for the identification and assignment of the four protons on the aromatic quinoline (B57606) core. The chemical shifts (δ) and coupling constants (J) are highly informative. The bromination at positions 6 and 8 and chlorination at position 2 create a distinct pattern.

In related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, the protons on the dibrominated ring at C-7 and C-5 are observed as two distinct doublets at approximately δ 7.71 ppm and δ 7.95 ppm, respectively, with a small coupling constant (J ≈ 2.1 Hz) characteristic of meta-coupling. unisa.ac.za For this compound, a similar pattern is expected for H-7 and H-5. The protons on the chlorinated pyridine (B92270) ring, H-3 and H-4, would appear as doublets due to ortho-coupling, with their chemical shifts influenced by the adjacent electron-withdrawing chlorine atom and the quinoline nitrogen.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 7.4 - 7.6 Doublet (d) ~8.5 - 9.0
H-4 8.1 - 8.3 Doublet (d) ~8.5 - 9.0
H-5 ~7.95 Doublet (d) ~2.1

Note: The data for H-5 and H-7 are based on values for similar 6,8-dibrominated quinoline systems. unisa.ac.za Data for H-3 and H-4 are predicted based on known quinoline spectra and substituent effects.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the nine carbon atoms in the this compound core are influenced by the electronegativity and position of the three halogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~151
C-3 ~124
C-4 ~139
C-4a ~147
C-5 ~132
C-6 ~120
C-7 ~130
C-8 ~118

Note: These chemical shifts are predictions based on general substituent effects on the quinoline framework and are not derived from direct experimental measurement in the cited sources.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, medium-to-large molecular weight compounds. In the context of halogenated quinolines, ESI-MS is typically used to generate protonated molecular ions, [M+H]⁺. mdpi.comacs.org For this compound, the ESI-MS spectrum would be expected to show a characteristic cluster of peaks for the [M+H]⁺ ion. This cluster arises from the natural isotopic distribution of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), which results in distinct M, M+2, M+4, and M+6 peaks with predictable relative intensities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. mdpi.com For this compound (C₉H₄Br₂ClN), HRMS can distinguish its formula from other possible combinations of atoms that might have the same nominal mass. mdpi.comrsc.org The calculated exact mass of the most abundant isotopic combination provides a benchmark for experimental verification.

Table 3: Calculated Exact Masses for the Molecular Ion of this compound

Isotopic Formula Ion Calculated Exact Mass (m/z)
C₉H₄⁷⁹Br₂³⁵ClN [M]⁺ 314.8478
C₉H₄⁷⁹Br⁸¹Br³⁵ClN [M+2]⁺ 316.8458

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. unisa.ac.zarsc.org For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of the quinoline ring system and the carbon-halogen bonds. While a spectrum for the specific target molecule is not available, data from related structures like 6,8-dibromo-2-aryl-quinolin-4(1H)-ones and other quinoline derivatives provide expected ranges for these vibrations. mdpi.comnih.gov

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050 - 3100 C-H Stretching Aromatic C-H
1610 - 1620 C=C Stretching Aromatic Ring
1550 - 1580 C=N Stretching Quinoline Ring
1450 - 1500 C=C Stretching Aromatic Ring
800 - 900 C-H Bending (out-of-plane) Aromatic C-H
700 - 800 C-Cl Stretching Aryl-Chloride

X-ray Crystallography for Solid-State Molecular Structure Determination

There is no published single-crystal X-ray diffraction data for this compound in the searched scientific databases. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information, including:

Bond lengths and angles: Confirming the covalent structure and revealing any strain or unusual geometry.

Intermolecular interactions: Identifying non-covalent forces such as halogen bonding, π–π stacking, or other van der Waals forces that dictate the crystal packing.

Conformation: Establishing the planarity of the quinoline ring system and the orientation of the substituents.

Crystal System and Space Group: Defining the symmetry and repeating unit cell of the crystal lattice.

While data is not available for this compound, studies on analogous compounds, such as 3-benzyl-6-bromo-2-chloroquinoline, have successfully utilized X-ray diffraction to confirm their molecular structures. bldpharm.com Similarly, the crystal structure of derivatives like 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one has been determined, revealing details like a half-chair arrangement for the non-aromatic ring. chemicalregister.com This highlights the power of the technique within this class of compounds, even if data for the specific title compound is absent.

Photophysical Characterization Techniques (UV-Vis Absorption and Fluorescence)

Detailed studies on the ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of this compound are not available in the reviewed literature. These photophysical characterization techniques are essential for understanding the electronic transitions within a molecule and its potential applications in materials science and photonics.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. For a compound like this compound, the spectrum would be expected to show characteristic π–π* transitions associated with the quinoline aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide insight into the electronic structure and conjugation.

Fluorescence Spectroscopy: This method characterizes the light emitted by a substance after it has absorbed light. It provides information on the emission wavelength, fluorescence quantum yield (Φf), and fluorescence lifetime (τ). These parameters are critical for evaluating a compound's potential as a fluorophore, emitter in organic light-emitting diodes (OLEDs), or fluorescent probe.

Research on related structures, such as 4,6,8-triarylquinoline-3-carbaldehydes derived from a 6,8-dibromo-4-chloroquinoline (B13190361) scaffold, has shown how absorption and emission spectra are used to study intramolecular charge transfer (ICT) properties. However, without direct experimental measurement, the specific photophysical data for this compound remain undetermined.

Applications and Emerging Research Frontiers for 6,8 Dibromo 2 Chloroquinoline Derivatives

Role as Versatile Building Blocks and Synthons in Complex Organic Synthesis

The unique structure of 6,8-Dibromo-2-chloroquinoline, featuring reactive bromine and chlorine atoms, positions it as a highly valuable and versatile building block in the field of organic synthesis. bldpharm.comchemscene.com Chemists utilize this compound as a synthon, a molecular fragment used to introduce specific structural features into a target molecule. Its utility is particularly evident in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allow for the strategic formation of new carbon-carbon bonds. mdpi.comnih.gov This capability enables the construction of complex, poly-substituted quinoline (B57606) frameworks that are otherwise difficult to assemble. mdpi.com

The presence of multiple reactive sites on the quinoline ring allows for sequential and selective functionalization. For instance, the chlorine at the 2-position and the bromines at the 6- and 8-positions can be targeted by different reagents under specific conditions, leading to the creation of a wide array of novel compounds. mdpi.comnih.gov

Precursors for Multifunctional Heterocyclic Compounds

As a precursor, this compound and its close analogs are instrumental in synthesizing a variety of multifunctional heterocyclic compounds. rsc.org Through reactions like the Suzuki-Miyaura cross-coupling, the bromine atoms can be replaced with aryl or vinyl groups, leading to the formation of complex structures such as 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines. mdpi.com

Furthermore, derivatives like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde serve as key intermediates. africaresearchconnects.com This aldehyde can be reacted with arylhydrazines to form hydrazones, which then undergo cyclization to produce 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines. africaresearchconnects.com Subsequent coupling reactions on these products yield novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines, a class of compounds with potential applications in medicinal chemistry. africaresearchconnects.comresearchgate.net Similarly, this aldehyde has been used to synthesize methyl [(6,8-diarylthieno[3,2-c]quinoline)]-2-carboxylates, further demonstrating its versatility in creating diverse heterocyclic systems. researchgate.net

Exploration in Medicinal Chemistry Research

The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. Consequently, derivatives of this compound are actively being investigated for a range of biological activities.

Anticancer Activity Studies (in vitro cellular assays)

A significant area of research for 6,8-dibromoquinoline (B11842131) derivatives is in oncology. Various analogs have been synthesized and evaluated for their potential to inhibit cancer cell growth in laboratory settings.

One study focused on a series of novel 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones, which were tested against the MCF-7 human breast cancer cell line. researchgate.net Several of these compounds, including those with specific aryl substitutions, demonstrated potent growth inhibitory values. researchgate.netresearchgate.net Further investigations into the anticancer properties of 6,8-dibromotetrahydroquinoline revealed its in vitro antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. cncb.ac.cn Mechanistic studies suggest that this compound induces apoptosis, a form of programmed cell death, in C6 cells. cncb.ac.cn

The introduction of additional functional groups has also been explored. For example, 6,8-dibromo-5-nitroquinoline showed significant inhibitory activity against C6, HT29, and HeLa cancer cells. nih.gov In a separate study, a series of 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and tested against the MCF-7 cell line, with several compounds exerting powerful cytotoxic effects, some with very low IC50 values compared to the standard drug doxorubicin. nih.gov

Compound DerivativeCancer Cell Line(s)Observed ActivityReference
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-onesMCF-7 (Breast)Potent growth inhibitory (GI50) and total growth inhibition (TGI) values for specific derivatives. researchgate.net
6,8-DibromotetrahydroquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Adenocarcinoma)Possesses in vitro antiproliferative activity; stimulates apoptosis in C6 cells. cncb.ac.cn
6,8-Dibromo-5-nitroquinolineC6, HeLa, HT29Remarkable inhibitory activity with low IC50 values. nih.gov
6,8-Dibromo-4(3H)quinazolinone derivativesMCF-7 (Breast)Powerful cytotoxic effects with low IC50 values for several derivatives. nih.gov

Antiviral Activity Research

The quinoline core is found in several antiviral agents, prompting research into the antiviral potential of its brominated derivatives. researchgate.netmdpi.com Studies have investigated 6,8-dibromo-2,3-disubstituted quinazolinones for their ability to combat the Human Immunodeficiency Virus (HIV). tsijournals.com In this particular study, it was observed that the 6,8-dibromo derivative was less active than its 6-bromo counterpart, suggesting that the degree of bromination can significantly impact antiviral efficacy. tsijournals.com While direct antiviral data for this compound itself is limited, the broader class of quinoline derivatives has shown activity against a range of viruses, including dengue virus and avian influenza (H5N1), indicating a promising area for future investigation. mdpi.comnih.gov

Antibacterial and Antifungal Activity Investigations

Derivatives of brominated quinolines have been examined for their ability to inhibit the growth of pathogenic bacteria and fungi. researchgate.net Research on related isomers, such as 5,7-dibromo-2-methylquinolin-8-ol, has shown significant fungicidal activity. rsc.org Other studies have reported that certain bromo-substituted quinoline derivatives exhibit antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, as well as antifungal activity against Aspergillus niger and Curvularia lunata. rsc.org Quinolone thiosemicarbazones containing a bromine at the C-6 position have also shown antibacterial effects. sci-hub.se These findings underscore the potential of incorporating the 6,8-dibromoquinoline scaffold into the design of new antimicrobial agents.

Compound ClassMicroorganism(s)Observed ActivityReference
5,7-Dibromo-quinoline derivativeFungiGreat fungicidal activity. rsc.org
Bromo-substituted quinoline derivativeE. coli, S. aureus, B. spizizenii (Bacteria); A. niger, C. lunata (Fungi)Exhibited antibacterial and antifungal activity. rsc.org
6-Bromoquinolone thiosemicarbazonesVarious bacteriaGood antibacterial activity, particularly against MRSA. sci-hub.se

Other Bioactivity Profiles (e.g., Anticholinesterase, Anti-inflammatory)

Beyond the activities mentioned above, the broader family of quinoline derivatives is known to possess other important biological properties, including anti-inflammatory and anticholinesterase activities. researchgate.netresearchgate.net The inhibition of cholinesterase enzymes is a key strategy in the management of Alzheimer's disease. While specific studies on the anticholinesterase activity of this compound derivatives are not extensively detailed in the reviewed literature, the general activity of the quinoline class suggests this could be a worthwhile avenue for exploration. researchgate.net Similarly, the anti-inflammatory potential of quinolines provides a basis for investigating these specific dibromo-derivatives for use in inflammatory conditions. researchgate.netresearchgate.net

Potential in Materials Science and Photonic Applications

The rigid, planar structure and inherent electronic properties of the quinoline core make it an attractive scaffold for the development of advanced materials. The strategic placement of bromo- and chloro-substituents on the quinoline ring, as seen in compounds like this compound and its isomers, provides reactive handles for creating complex, functional molecules. These halogenated quinolines serve as versatile synthons, or building blocks, for constructing larger, conjugated systems with tailored photophysical and electronic properties suitable for materials science and photonics.

Development of Fluorescent and Phosphorescent Materials

Derivatives of 6,8-dibromo-chloroquinolines are instrumental in the synthesis of novel fluorescent materials. The bromine and chlorine atoms at positions 6, 8, and on the pyridine (B92270) ring are ideal sites for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful synthetic tool allows for the introduction of various aryl and vinylaryl (styryl) groups, extending the π-conjugated system of the quinoline core and creating donor-π-acceptor architectures. These structural modifications are key to tuning the resulting molecules' photophysical properties, such as their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts.

A prominent precursor in this field is 6,8-dibromo-4-chloroquinoline-3-carbaldehyde . Through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with an excess of aryl or arylvinylboronic acids, this compound is transformed into various 4,6,8-triarylquinoline-3-carbaldehydes . nih.govmdpi.com These reactions proceed with high selectivity, replacing all three halogen atoms to create highly substituted quinoline chromophores. mdpi.com The resulting polyarylquinolines serve as emitting chromophores due to their inherent fluorescent properties. nih.gov

For instance, the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with phenylboronic acid yields 4,6,8-triphenylquinoline-3-carbaldehyde . nih.gov The photophysical properties of these derivatives can be finely tuned by altering the nature of the appended aryl groups. The introduction of electron-donating or electron-withdrawing substituents on the aryl rings influences the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its fluorescence. nih.gov For example, studies on 4,6,8-tristyrylquinoline derivatives, also synthesized from 6,8-dibromo-4-chloroquinoline (B13190361) precursors, show that substituting the styryl groups with electron-donating fluorine or methoxy (B1213986) groups leads to a blue shift in the emission spectrum and an enhanced quantum yield. researchgate.net

Similarly, 2-aryl-6,8-dibromo-4-methoxyquinolines have been used as substrates for Suzuki-Miyaura cross-coupling with arylvinylboronic acids to afford 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines . mdpi.comresearchgate.net These polysubstituted quinolines represent donor-π-acceptor systems where the electron-deficient quinoline framework acts as an acceptor, linked through a π-conjugated spacer to donor aryl rings. mdpi.com The absorption and fluorescence properties of these compounds have been systematically studied, revealing their potential as advanced fluorescent materials. mdpi.comresearchgate.net

Table 1: Photophysical Properties of Selected 4,6,8-Tristyrylquinoline Derivatives

Compound Substituent (R) Emission Max (λem) in DCM Quantum Yield (ΦF) Reference
32a H 529 nm 0.06 researchgate.net
32b F 420, 430 nm 0.17 researchgate.net

| 32c | OMe | 370, 470 nm | 0.21 | researchgate.net |

The versatility of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a synthon is further highlighted in its use for creating novel heterocyclic systems like 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines . africaresearchconnects.com This demonstrates its utility in generating complex molecular architectures with potentially unique photophysical characteristics. africaresearchconnects.com

Applications in Organic Optoelectronics

The tunable fluorescence and electroluminescent properties of derivatives synthesized from 6,8-dibromo-chloroquinolines make them promising candidates for applications in organic optoelectronics. nih.gov Materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), require compounds that are efficient emitters, and the highly fluorescent polyaryl- and polystyrylquinolines derived from halogenated precursors fit this profile.

Polyarylquinoline-based compounds are recognized as important components in optoelectronic materials. nih.govresearchgate.net The ability to create donor-acceptor structures is particularly relevant. The polyarylquinoline scaffold can function as an electron-acceptor unit in copolymers and oligomers, leading to materials that exhibit intramolecular charge transfer (ICT). nih.govresearchgate.net This ICT character is crucial for the development of materials used in a variety of optoelectronic devices.

Styrylquinolines, which can be synthesized from 6,8-dibromo-chloroquinoline building blocks, are known to be dyes with enhanced electroluminescent properties. nih.gov The development of 4,6,8-tristyrylquinoline chromophores from 6,8-dibromo-4-chloroquinoline derivatives is a direct pathway to such materials. researchgate.net These compounds' inherent fluorescence and charge-transporting capabilities make them suitable for use as emitter layers in OLEDs. The quinoline moiety is also used as a π-conjugated bridge in nonlinear optical polymers and as ligands in transition metal complexes for OLED development. nih.govresearchgate.net The systematic synthesis of these complex quinoline derivatives, enabled by precursors like this compound, is therefore a key step toward the creation of next-generation organic electronic devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,8-Dibromo-2-chloroquinoline, and how can intermediates be characterized?

  • Methodological Answer : A primary synthetic approach involves bromination of tetrahydroquinoline precursors. For example, bromination of 1,2,3,4-tetrahydroquinoline yields 6,8-dibromoquinoline intermediates, which can undergo chlorination at the 2-position using reagents like POCl₃ or SOCl₂ . Key intermediates (e.g., dichloroquinolines) are characterized via NMR (¹H/¹³C), IR, and mass spectrometry to confirm regioselectivity and purity. Recrystallization from methanol or ethanol is a standard purification step .

Q. How can researchers ensure the purity of this compound after synthesis?

  • Methodological Answer : Purity is verified using chromatographic techniques (TLC/HPLC) and melting point analysis. Recrystallization from polar aprotic solvents (e.g., methanol) is effective for removing unreacted starting materials. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Q. What spectroscopic methods are critical for structural elucidation of this compound derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are essential for confirming substitution patterns, with bromine and chlorine atoms inducing distinct deshielding effects. IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~550 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular formulas. X-ray crystallography (via CCDC databases) resolves ambiguous cases, such as steric hindrance or isomerism .

Advanced Research Questions

Q. How can competing substitution pathways be minimized during the functionalization of this compound?

  • Methodological Answer : Competing reactions (e.g., nucleophilic aromatic substitution at unintended positions) are mitigated by optimizing reaction conditions. For example, using bulky bases (e.g., LDA) or low temperatures (−78°C) suppresses side reactions. Kinetic vs. thermodynamic control studies via time-resolved NMR can identify ideal reaction windows .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies between expected and observed NMR/IR data often arise from residual solvents, tautomerism, or crystallographic packing effects. Deuterated solvents and 2D NMR techniques (COSY, HSQC) clarify proton coupling networks. Computational chemistry tools (DFT calculations) predict spectroscopic profiles to cross-validate experimental results .

Q. How should researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. CuI), ligands, and solvents (DMF vs. THF) identifies optimal conditions for Suzuki or Ullmann couplings. Control experiments with mono-halogenated analogs isolate electronic/steric effects. Reaction progress is monitored via GC-MS or in-situ IR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential halogenated byproducts, use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact via closed systems (e.g., Schlenk lines). Waste must be segregated and treated by certified facilities to prevent environmental release of persistent organic pollutants (POPs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.